BENGHE Validation & Comparative

Check Availability & Pricing

Evaluating Off-Target Effects of Endothelin (16-
21): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Endothelin (16-21)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of Endothelin (16-21), a synthetic peptide also
known as IRL-1620 or Sovateltide, focusing on its target selectivity and potential for off-target
effects. As a highly selective agonist for the Endothelin B (ETB) receptor, understanding its
interaction with other receptors is critical for preclinical and clinical development. This
document summarizes key experimental data, provides detailed methodologies for relevant
assays, and compares its performance with another well-known selective ETB agonist,
Sarafotoxin S6c.

Overview of Endothelin (16-21) / IRL-1620

Endothelin (16-21) (IRL-1620) is a potent and highly specific agonist for the ETB receptor, a G
protein-coupled receptor (GPCR) involved in various physiological processes, including
vasodilation, neurogenesis, and angiogenesis.[1][2] Its selectivity is a key attribute, minimizing
the potential for effects mediated by the closely related Endothelin A (ETA) receptor, which is
primarily associated with vasoconstriction and cell proliferation.[3][4] IRL-1620 has been
investigated for therapeutic applications in neurological conditions such as ischemic stroke and
has demonstrated a favorable safety profile in clinical trials.[4][5][6]

On-Target Signaling Pathway

Activation of the ETB receptor by IRL-1620 can trigger multiple downstream signaling
cascades, depending on the cell type. In endothelial cells, it primarily couples to Gq proteins,
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activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3)
and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which in
turn activates endothelial Nitric Oxide Synthase (eNOS) to produce nitric oxide (NO), a potent
vasodilator.[3][7]
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Fig. 1: ETB Receptor Signaling Pathway in Endothelial Cells.

Comparative Analysis of Receptor Selectivity

The primary off-target concern for an ETB agonist is the ETA receptor. The following table
compares the binding affinities (Ki) of IRL-1620 and Sarafotoxin S6c¢ for both ETA and ETB
receptors. A higher Ki value indicates lower binding affinity. The selectivity ratio is calculated as
Ki (ETA) / Ki (ETB), where a higher number signifies greater selectivity for the ETB receptor.

o Selectivity
Target Binding .
Compound o . Ratio Reference
Receptor Affinity (Ki)
(ETAIETB)
\multirow{2 \multirow{2H{}{[1
IRL-1620 ETB 16 pM 2 (ZHHL
{~120,000-fold} [8]}
1,900 nM
ETA
(1,900,000 pM)
\multirow{2 \multirow{2H{}{[1
Sarafotoxin S6¢ ETB 20 pM - 290 pM e}y tZHHH
{~96,500-fold} [71}
4,500 nM -
ETA
28,000 nM
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Note: Binding affinities can vary based on the experimental system (e.g., tissue source, cell
line).

Both IRL-1620 and Sarafotoxin S6¢c demonstrate exceptionally high selectivity for the ETB
receptor over the ETA receptor. IRL-1620 exhibits a slightly higher selectivity ratio, making it
one of the most specific ETB agonists identified.[1][8]

Broader Off-Target Profile and Safety Assessment

A comprehensive evaluation of off-target effects requires screening against a broad panel of
unrelated receptors, ion channels, and enzymes. Publicly available data from such a
comprehensive screening panel for IRL-1620 is limited.

However, extensive preclinical and clinical studies have provided insights into its safety profile:

 Clinical Safety: Phase | and Il clinical trials for acute ischemic stroke have shown that
Sovateltide (IRL-1620) is safe and well-tolerated in humans.[4][6][9] No significant drug-
related adverse events affecting hemodynamic, biochemical, or hematological parameters
were reported.[4][9]

o Genotoxicity: A Mammalian Erythrocyte Micronucleus Test in mice indicated that IRL-1620
does not cause micronucleus induction, suggesting a lack of clastogenic potential.

o Tumorigenicity: Studies have shown that IRL-1620 did not induce tumors or promote tumor
growth.

While this clinical and preclinical safety data is reassuring, in vitro safety pharmacology
screening remains the standard for systematically identifying potential off-target interactions
during drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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